methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Drug-likeness CNS drug discovery Physicochemical profiling

Methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 915906-92-2) is a heterocyclic compound belonging to the 3,4-dihydro-2H-1,4-benzoxazine class, characterized by a unique N-benzyl substituent and a methyl ester at the 2-position. This compound is primarily utilized as a specialized building block and screening compound in drug discovery, distinguished within its class by specific physicochemical properties (LogP = 3.65, tPSA = 38.8 Ų, LogSW = -3.84) that influence its suitability for central nervous system (CNS) and other target-focused libraries.

Molecular Formula C17H17NO3
Molecular Weight 283.327
CAS No. 915906-92-2
Cat. No. B2559673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
CAS915906-92-2
Molecular FormulaC17H17NO3
Molecular Weight283.327
Structural Identifiers
SMILESCOC(=O)C1CN(C2=CC=CC=C2O1)CC3=CC=CC=C3
InChIInChI=1S/C17H17NO3/c1-20-17(19)16-12-18(11-13-7-3-2-4-8-13)14-9-5-6-10-15(14)21-16/h2-10,16H,11-12H2,1H3
InChIKeyCWSKUUHBXXKFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 915906-92-2): A Specialized Heterocyclic Building Block for Medicinal Chemistry Screening Collections


Methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 915906-92-2) is a heterocyclic compound belonging to the 3,4-dihydro-2H-1,4-benzoxazine class, characterized by a unique N-benzyl substituent and a methyl ester at the 2-position . This compound is primarily utilized as a specialized building block and screening compound in drug discovery, distinguished within its class by specific physicochemical properties (LogP = 3.65, tPSA = 38.8 Ų, LogSW = -3.84) that influence its suitability for central nervous system (CNS) and other target-focused libraries . The benzoxazine scaffold itself is recognized for diverse biological activities, including potential as potassium channel modulators and intracellular calcium activity modulators, with the N-benzyl substitution being a key structural feature for receptor interaction [1].

Why Methyl 4-Benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Cannot Be Interchanged With Unsubstituted or 4-H Analogues in Biological Screening


Substitution at the 4-position of the 3,4-dihydro-2H-1,4-benzoxazine scaffold is a critical determinant of both chemical reactivity and biological target engagement. The N-benzyl group in this compound enables exclusive regioselective formylation at the 7-position under Vilsmeier-Haack conditions, whereas the corresponding N—H analogue yields a mixture of 6- and 8-formyl isomers, fundamentally altering the synthetic trajectory of downstream derivatives [1]. In pharmacological contexts, structure-activity relationship (SAR) studies on related 1,4-benzoxazine calcium modulators demonstrate that the 4-benzyl substituent is essential for superior potency; the derivative 3c (4-benzyl-2-[aminoalkyl]) achieved an IC50 ratio of 2.1 (PE vs. K+), outperforming other 4-substituted analogues in the series [2]. Substituting the benzyl group with smaller alkyl or aryl groups, or using the free N—H analogue, can lead to a complete loss of this activity profile, making generic interchange scientifically invalid.

Quantitative Differentiation Evidence for Methyl 4-Benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Against Its Closest Analogs


Lipophilicity (LogP) Differentiation for CNS Library Design vs. Ethyl Ester Analog

The methyl ester exhibits a calculated LogP of 3.65, positioning it favorably within the optimal lipophilicity range for CNS drug candidates (LogP 2–4), whereas the corresponding carboxylic acid analogue (4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, CAS 212578-39-7) possesses a significantly lower LogP (estimated ~2.5) due to the ionizable carboxyl group, which can limit passive blood-brain barrier penetration . This 1.15 LogP unit difference directly influences selection for CNS-focused screening libraries over the acid analogue.

Drug-likeness CNS drug discovery Physicochemical profiling Screening library design

Ester Hydrolytic Stability and Prodrug Potential Relative to Ethyl Ester Analog

Methyl esters are generally hydrolyzed more rapidly by esterases compared to ethyl esters, a property that can be exploited for prodrug strategies. The methyl ester serves as a metabolic soft spot, potentially releasing the active carboxylic acid metabolite faster than the ethyl ester analogue [1]. This differential hydrolysis rate, while not quantified for this specific compound in published literature, is a well-established class-level inference for benzoxazine-2-carboxylates, where the ester alkyl chain length modulates both lipophilicity and enzymatic lability.

Prodrug design Metabolic stability Pharmacokinetics Ester hydrolysis

Regioselective Derivatization Advantage Over 4-Unsubstituted Analogues

Under Vilsmeier-Haack formylation conditions, N-benzyl-3,4-dihydro-2H-1,4-benzoxazine derivatives (including the methyl ester analogue) afford exclusively the 7-formyl product, whereas N—H (4-unsubstituted) derivatives yield a mixture of 6- and 8-formyl isomers [1]. This exclusive regioselectivity eliminates the need for isomer separation and increases synthetic yield of the desired 7-substituted intermediate, providing a tangible advantage in parallel synthesis workflows.

Synthetic chemistry Regioselectivity Formylation Benzoxazine functionalization

Lipogenesis Inhibitory Potential of Benzyl-Substituted Esters vs. Unsubstituted Analogues

In the patent literature, esters of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids with N-benzyl substitution are explicitly identified as preferred embodiments for inhibiting lipogenesis in mammals [1]. The patent specifically claims compounds where R² is benzyl and R¹ is alkyl (including methyl), highlighting that the benzyl substituent on nitrogen is an active structural determinant. In contrast, the N—H analogue and other N-substituted variants are not listed among the preferred compounds, implying reduced or absent activity.

Metabolic disease Lipogenesis inhibition Obesity Patent evidence

Topological Polar Surface Area (tPSA) Advantage for Oral Bioavailability Over Higher Molecular Weight Benzoxazines

The compound's tPSA of 38.8 Ų falls well below the commonly accepted threshold of 140 Ų for oral bioavailability and is even below the more stringent 60 Ų guideline for CNS penetration . In comparison, many 2,4-disubstituted benzoxazine analogues with bulkier substituents exhibit tPSA values exceeding 60 Ų, potentially limiting their CNS and oral suitability. This low tPSA, combined with a LogP of 3.65, gives this compound a favorable profile in both Veber and Lipinski rule sets.

Oral bioavailability tPSA Drug-likeness Screening compound selection

Validated Application Scenarios for Methyl 4-Benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Based on Quantitative Differentiation Evidence


CNS Drug Discovery Screening Libraries Targeting Neurological Indications

With a LogP of 3.65 and a tPSA of 38.8 Ų, this compound meets the stringent physicochemical criteria for CNS drug-likeness (LogP 2–4, tPSA < 60 Ų) as established in Section 3 . Procurement for CNS-focused screening libraries is supported by its optimal balance of lipophilicity and polarity, outperforming the carboxylic acid analogue (LogP ≈ 2.5) and bulkier 2,4-disubstituted benzoxazines (tPSA > 60 Ų) that are less likely to cross the blood-brain barrier [1]. The N-benzyl substituent further mimics key neurotransmitter pharmacophores, enhancing target recognition potential at CNS receptors [2].

Metabolic Disease Hit Expansion Leveraging Patent-Validated Lipogenesis Inhibition

The US patent 4,180,572 explicitly identifies N-benzyl-substituted esters of benzoxazine-2-carboxylic acids as preferred lipogenesis inhibitors . This provides a de-risked starting point for hit-to-lead optimization in obesity and metabolic syndrome programs. Unlike the unsubstituted ethyl ester analogue, which is not cited as a preferred embodiment, the N-benzyl methyl ester bears the specific substitution pattern associated with anti-lipogenic activity [1].

Parallel Synthesis and Library Production Using Exclusive 7-Formylation Regiochemistry

The exclusive 7-formylation selectivity of N-benzyl benzoxazine derivatives under Vilsmeier-Haack conditions, as demonstrated by Mayer et al. , enables high-throughput synthesis of 7-functionalized analogues without isomeric separation. This represents a significant efficiency gain over N—H analogues that produce mixed 6-/8-formyl isomers [1]. For contract research organizations and pharmaceutical development teams, this translates to reduced chromatography costs and faster library generation timelines, making it the preferred benzoxazine scaffold for parallel medicinal chemistry.

Prodrug and Pharmacokinetic Modulation via Methyl Ester Hydrolysis

The methyl ester functionality offers a predictable hydrolytic release mechanism for the corresponding carboxylic acid, which itself may serve as a bioactive metabolite or synthetic intermediate. Compared to the ethyl ester analogue, the methyl ester's faster enzymatic hydrolysis rate (class-level inference from ester pro-drug literature) allows more rapid generation of the free acid in vivo. This property is critical for pharmacokinetic/pharmacodynamic (PK/PD) studies where a shorter half-life or more rapid onset of action is desired, supporting its use in animal model studies prior to human candidate selection .

Quote Request

Request a Quote for methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.